

# N-Chloroacetanilide: Applications in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name: **N-Chloroacetanilide**

Cat. No.: **B1580650**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Chloroacetanilide** and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors and intermediates in the preparation of a variety of pharmaceutical compounds. Their utility stems primarily from their ability to act as chlorinating agents and to undergo molecular rearrangements, providing pathways to key structural motifs found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of **N-chloroacetanilide** and related compounds in the synthesis of important pharmaceutical intermediates.

## Key Applications

The primary applications of **N-chloroacetanilide** in pharmaceutical intermediate synthesis are:

- Orton Rearrangement: The acid-catalyzed rearrangement of **N-chloroacetanilide** to form a mixture of ortho- and para-chloroacetanilide. The para-isomer is a particularly important intermediate in the synthesis of various pharmaceuticals.
- Precursor to Chloroacetamide Moieties: While not always a direct reactant, the chloroacetamide functional group, for which **N-chloroacetanilide** is a key structural analog,

is a fundamental building block in the synthesis of several APIs, including local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs).

- Chlorinating Agent: **N-Chloroacetanilide** can act as a source of electrophilic chlorine for the chlorination of activated aromatic compounds and other nucleophilic substrates.

## Application 1: Synthesis of p-Chloroacetanilide via Orton Rearrangement

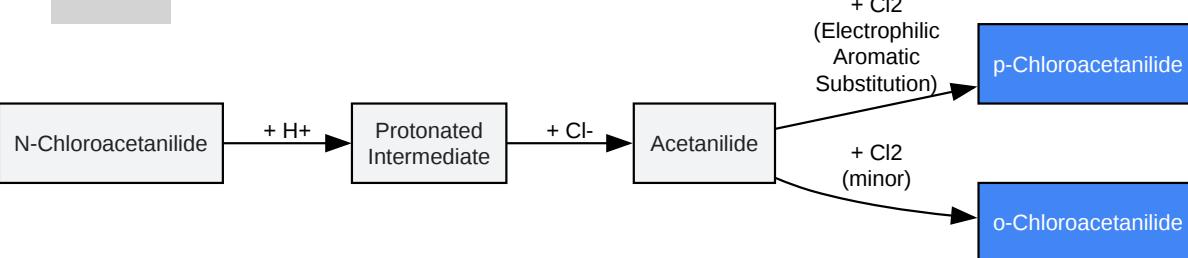
The Orton rearrangement is a classic and synthetically useful reaction that transforms N-chloroanilides into halo-substituted anilides. In the case of **N-chloroacetanilide**, the reaction yields predominantly p-chloroacetanilide, a key intermediate in the synthesis of various drugs.

### Reaction Pathway: Orton Rearrangement

Cl2

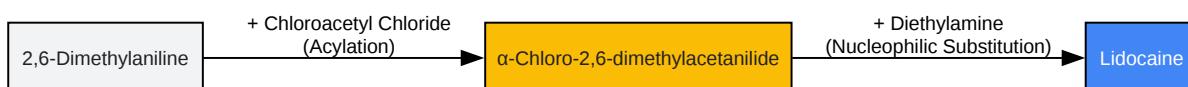
Cl-

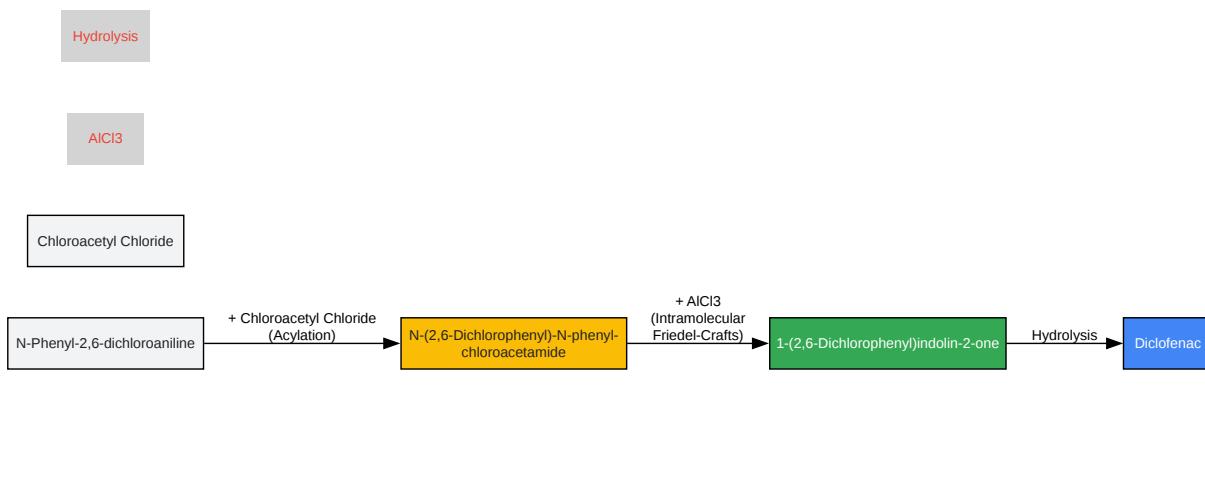
H+



Diethylamine

Chloroacetyl Chloride





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